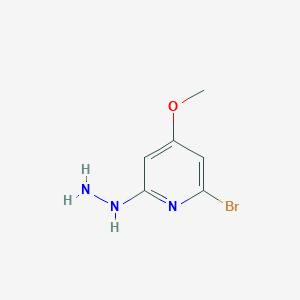
2-Bromo-6-hydrazinyl-4-methoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-hydrazinyl-4-methoxypyridine is a chemical compound with the molecular formula C6H8BrN3O It is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-hydrazinyl-4-methoxypyridine typically involves the bromination of 4-methoxypyridine followed by the introduction of a hydrazine group. The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst. The hydrazine group is then introduced through a nucleophilic substitution reaction using hydrazine hydrate.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve continuous flow processes and the use of industrial-grade reagents to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-6-hydrazinyl-4-methoxypyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyridine N-oxides, while reduction can produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
2-Bromo-6-hydrazinyl-4-methoxypyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Bromo-6-hydrazinyl-4-methoxypyridine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-4-methoxypyridine
- 2-Bromo-6-methoxypyridine
- 4-Bromo-2-methoxypyridine
Uniqueness
2-Bromo-6-hydrazinyl-4-methoxypyridine is unique due to the presence of both bromine and hydrazine functional groups
Propiedades
Fórmula molecular |
C6H8BrN3O |
|---|---|
Peso molecular |
218.05 g/mol |
Nombre IUPAC |
(6-bromo-4-methoxypyridin-2-yl)hydrazine |
InChI |
InChI=1S/C6H8BrN3O/c1-11-4-2-5(7)9-6(3-4)10-8/h2-3H,8H2,1H3,(H,9,10) |
Clave InChI |
YXHFOHZZNBFLBH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=NC(=C1)Br)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















